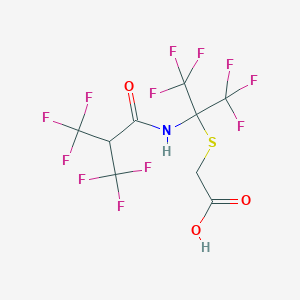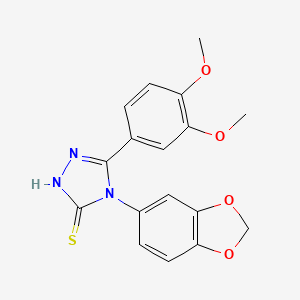
((2,2,2-Trifluoro-1-(trifluoromethyl)-1-((3,3,3-trifluoro-2-(trifluoromethyl)propanoyl)amino)ethyl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is a fluorinated organic compound It is characterized by its high fluorine content, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available fluorinated precursors. One common approach is the reaction of hexafluoroisopropanol with trifluoromethylated amides under controlled conditions to form the intermediate compound. This intermediate is then reacted with a thiol-containing acetic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the fluorinated precursors in a suitable solvent.
Reaction Control: Maintaining specific temperature and pressure conditions to facilitate the reaction.
Purification: Using techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides or sulfones.
Reduction: Can be reduced to form thiol derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-({1,1,1,3,3,3-Hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialized materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups, used as a solvent and reagent in organic synthesis.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with applications in chemical synthesis.
Uniqueness
2-({1,1,1,3,3,3-hexafluoro-2-[3,3,3-trifluoro-2-(trifluoromethyl)propanamido]propan-2-yl}sulfanyl)acetic acid is unique due to its combination of fluorinated groups and a sulfanyl-acetic acid moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C9H5F12NO3S |
|---|---|
Molekulargewicht |
435.19 g/mol |
IUPAC-Name |
2-[1,1,1,3,3,3-hexafluoro-2-[[3,3,3-trifluoro-2-(trifluoromethyl)propanoyl]amino]propan-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C9H5F12NO3S/c10-5(11,12)3(6(13,14)15)4(25)22-7(8(16,17)18,9(19,20)21)26-1-2(23)24/h3H,1H2,(H,22,25)(H,23,24) |
InChI-Schlüssel |
SFULCKVVPKDWKO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)SC(C(F)(F)F)(C(F)(F)F)NC(=O)C(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![Methyl (3-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methoxyphenoxy)acetate](/img/structure/B11484460.png)
![N-(4-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11484461.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)
![4-[3-(4-fluorophenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B11484467.png)

![methyl 2-{[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B11484483.png)
![3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484484.png)
![Carbamic acid, [2,2,2-trifluoro-1-[(4-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]-, methyl ester](/img/structure/B11484485.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11484495.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{2-[(4-fluorobenzyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)-4-methoxybenzamide](/img/structure/B11484505.png)

